1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
Description
The compound 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring dual 4-fluorobenzyl substituents: one at the N1-position of the pyrazole ring and another as an ether-linked group at the C3-position. The carboxamide moiety is substituted with a 4-methoxyphenyl group, which introduces electron-donating methoxy functionality. This structural design is common in medicinal chemistry, where fluorinated aromatic groups enhance metabolic stability and membrane permeability, while carboxamide linkages facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3/c1-32-22-12-10-21(11-13-22)28-24(31)23-15-30(14-17-2-6-19(26)7-3-17)29-25(23)33-16-18-4-8-20(27)9-5-18/h2-13,15H,14,16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVAQRIMIVYNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Understanding its biological mechanisms and effects is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes:
- A pyrazole ring, which is known for its diverse biological activities.
- Fluorobenzyl groups that may enhance lipophilicity and receptor binding.
- A methoxyphenyl group that could contribute to its pharmacological profile.
Molecular Formula: C₂₄H₂₄F₂N₄O₃
IUPAC Name: 1-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxamide
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and an anti-inflammatory drug.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study focused on a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated that certain compounds showed potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) with IC50 values as low as 18 μM . The mechanism involves the inhibition of prostate-specific antigen (PSA) expression, which is crucial for prostate cancer progression.
Anti-inflammatory Activity
Pyrazole derivatives have also been reported to possess anti-inflammatory properties. For instance, compounds derived from similar structures have shown inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 μM, comparable to standard anti-inflammatory drugs like dexamethasone .
The mechanism by which this compound exerts its effects likely involves:
- Receptor Interaction: Binding to specific receptors or enzymes involved in cancer proliferation and inflammation pathways.
- Signal Transduction Modulation: Altering intracellular signaling cascades that lead to reduced cell proliferation or inflammatory responses.
Case Studies
A comprehensive analysis of similar pyrazole compounds provides insights into the biological efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations, along with observed or inferred properties based on the evidence:
Pharmacological and Physicochemical Comparisons
Receptor Binding Affinity :
Compounds with fluorinated benzyl groups (e.g., ) are hypothesized to exhibit improved blood-brain barrier penetration due to increased lipophilicity. In contrast, the target compound’s 4-methoxyphenyl group may reduce CNS activity but enhance solubility in aqueous environments . highlights that substituents on the carboxamide nitrogen (e.g., 4-methoxyphenyl vs. acetamidophenyl) significantly impact neurotensin receptor (NTS1/NTS2) binding. The acetamidophenyl analogue () could exhibit higher affinity due to additional hydrogen-bonding interactions .Antimicrobial Activity :
Pyrazole derivatives with electron-withdrawing groups (e.g., chlorine in ) often show enhanced antimicrobial activity. For example, 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () demonstrated moderate antibacterial activity, suggesting that halogenation at specific positions is critical . The target compound’s lack of halogens beyond fluorine may limit its antimicrobial efficacy.Metabolic Stability : Trifluoromethyl-substituted analogues () exhibit prolonged half-lives due to resistance to oxidative metabolism. The target compound’s 4-fluorobenzyl groups provide moderate stability, but the methoxyphenyl group may introduce susceptibility to demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
